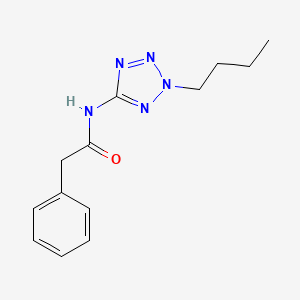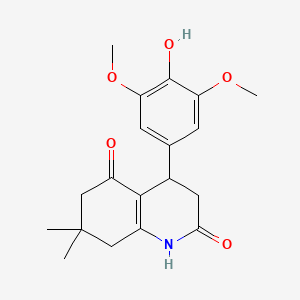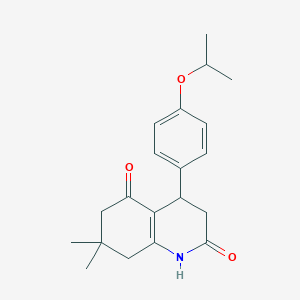![molecular formula C16H15N5O2 B4437360 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B4437360.png)
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide
Vue d'ensemble
Description
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide (MPTA) is a synthetic compound that belongs to the class of tetrazole derivatives. It is a white crystalline powder that is widely used in scientific research for its unique properties. MPTA is known for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a valuable tool in the study of biochemical and physiological processes.
Mécanisme D'action
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide works by binding to specific enzymes and receptors in the body, inhibiting their activity. It has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of the neurotransmitter in the brain. 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has also been shown to bind to the benzodiazepine site of the GABA-A receptor, leading to increased inhibition of the central nervous system.
Biochemical and Physiological Effects:
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has also been shown to have anxiolytic and antidepressant effects, likely due to its modulation of the GABA-A receptor. Additionally, 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has a number of advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes and receptors, making it a valuable tool for studying their activity. 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide is also relatively easy to synthesize, making it readily available for use in research. However, 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide does have some limitations. It can be toxic at high concentrations, and its effects on certain enzymes and receptors may be non-specific, leading to potential confounding effects in experiments.
Orientations Futures
There are a number of potential future directions for research on 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide. One area of interest is its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Additionally, 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide may have potential as an anxiolytic or antidepressant drug, due to its modulation of the GABA-A receptor. Further research is also needed to fully understand the toxicity and potential side effects of 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide, in order to determine its safety for use in humans.
Applications De Recherche Scientifique
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has a wide range of applications in scientific research. It is commonly used as a tool to study the activity of enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is important in the study of Alzheimer's disease. 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is important in the study of anxiety and depression.
Propriétés
IUPAC Name |
2-[5-(2-methoxyphenyl)tetrazol-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-14-10-6-5-9-13(14)16-18-20-21(19-16)11-15(22)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIYKIXMSTXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)

![3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437294.png)
![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)
![1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4437315.png)
![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)


![N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437369.png)

![1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)
![3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437383.png)